2,3-Dichlor-6-methylanilin

Übersicht

Beschreibung

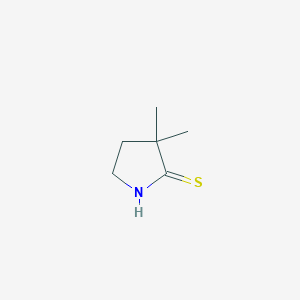

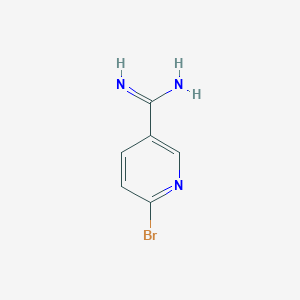

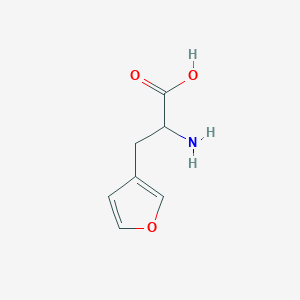

2,3-Dichloro-6-methylaniline is a chemical compound with the molecular formula C7H7Cl2N and a molecular weight of 176.0 . It is used in custom synthesis .

Physical And Chemical Properties Analysis

2,3-Dichloro-6-methylaniline is a colorless compound . It has a molecular weight of 176.04 . The melting point of a similar compound, 2,3-Dichloroaniline, is 20–25 °C .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

Diese Verbindung wird in der Entwicklung analytischer Methoden, der Methodenvalidierung (AMV) und in der Qualitätskontrolle für Abbreviated New Drug Applications (ANDA) oder während der kommerziellen Produktion von Medikamenten wie Dasatinib verwendet .

Organische Synthese

Analytische Chemie

Es kann mit einfachen Bedingungen durch Umkehrphasen-HPLC (RP-HPLC)-Methoden analysiert werden, was für die Qualitätskontrolle und Forschungszwecke wichtig ist .

Molekularbiologie

Obwohl für 2,3-Dichlor-6-methylanilin nicht explizit erwähnt, wurde festgestellt, dass ähnliche Verbindungen allosterische Modulator-Eigenschaften aufweisen, die möglicherweise in der molekularbiologischen Forschung eingesetzt werden könnten .

Safety and Hazards

Wirkmechanismus

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding . These interactions can lead to changes in the target’s function, potentially altering various physiological processes.

Biochemical Pathways

For example, they may inhibit or activate enzymes involved in metabolic pathways, alter signal transduction pathways, or affect gene expression .

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

For example, they may inhibit or activate specific enzymes, alter cell signaling, or affect gene expression .

Action Environment

The action, efficacy, and stability of 2,3-Dichloro-6-methylaniline can be influenced by various environmental factors. These may include the pH and temperature of the body, the presence of other compounds, and individual genetic variations . Understanding these factors can help optimize the use of the compound and minimize potential side effects.

Eigenschaften

IUPAC Name |

2,3-dichloro-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJUCTMXLJIVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556740 | |

| Record name | 2,3-Dichloro-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62077-27-4 | |

| Record name | 2,3-Dichloro-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4'-acetyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1602115.png)

![4-[2-(Benzenesulfonyl)ethyl]aniline](/img/structure/B1602128.png)

![1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)](/img/structure/B1602133.png)